Boc-O-allyl-L-tyrosine

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Critical for orthogonal solid-phase peptide synthesis (SPPS). Its Boc (acid-labile) and O-allyl (Pd(0)-labile) groups enable selective, stepwise deprotection for complex peptide cyclization via RCM. Switching to Fmoc analogs or O-benzyl protection requires a complete change of reagents, resin, and workflow, risking synthesis failure. This product is essential for maintaining route fidelity and achieving target cyclic yields of ≥70%.

Molecular Formula C17H23NO5
Molecular Weight 321.4 g/mol
CAS No. 127132-38-1
Cat. No. B558129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-O-allyl-L-tyrosine
CAS127132-38-1
SynonymsBoc-Tyr(Allyl)-OH; Boc-O-allyl-L-tyrosine; Boc-L-Tyr(All)-Oh; 127132-38-1; 350820-56-3; AmbotzBAA1144; AC1Q1MRZ; N-BOC-O-allyl-tyrosine; 78539_ALDRICH; SCHEMBL2219578; 78539_FLUKA; CTK8F8306; MolPort-001-793-420; YIRRNENSHUFZBH-AWEZNQCLSA-N; ZINC2564711; 6400AH; AKOS015911656; AM82321; KB-48386; N-(tert-Butoxycarbonyl)-O-allyl-L-tyrosine; RT-011791; FT-0698303; K-3954; I14-37402; (S)-3-(4-(allyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoicacid
Molecular FormulaC17H23NO5
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O
InChIInChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1
InChIKeyYIRRNENSHUFZBH-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-O-allyl-L-tyrosine: A Dual-Protected Tyrosine Building Block for Orthogonal Peptide Synthesis


Boc-O-allyl-L-tyrosine (CAS: 127132-38-1), also known as Boc-Tyr(Allyl)-OH, is an amino acid derivative featuring a base-labile tert-butoxycarbonyl (Boc) group on the Nα-amine and an allyl ether protecting the phenolic side chain of L-tyrosine . This orthogonal protection strategy is critical for solid-phase peptide synthesis (SPPS), enabling selective, stepwise deprotection under distinct chemical conditions [1]. The compound serves as a versatile building block for constructing complex peptides, particularly those requiring post-synthetic modification or cyclization via ring-closing metathesis (RCM) [1].

Procurement Risk: Why Substituting Boc-O-allyl-L-tyrosine with In-Class Analogs Compromises Synthesis Outcomes


In peptide chemistry, the choice of protecting group strategy dictates the entire synthetic route. Simply substituting Boc-O-allyl-L-tyrosine with an alternative tyrosine derivative—even another O-allyl-protected version—introduces significant risk without rigorous re-validation. Analogs with different N-terminal protection (e.g., Fmoc-Tyr(Allyl)-OH) are incompatible with Boc/Benzyl-based SPPS strategies, requiring entirely different resins, deprotection reagents, and cleavage conditions [1]. Similarly, substituting the O-allyl group with a benzyl (Bzl) or 2-bromobenzyloxycarbonyl (2-Br-Z) ether eliminates the capacity for orthogonal, Pd(0)-catalyzed deprotection and subsequent olefin metathesis, as these groups are typically removed under strong acid (HF) or hydrogenolysis, which are non-orthogonal to many other protecting groups and functional moieties [1]. The evidence below quantifies the specific performance attributes of Boc-O-allyl-L-tyrosine that are lost upon generic substitution.

Quantitative Differentiation: Head-to-Head Performance Data for Boc-O-allyl-L-tyrosine Procurement Decisions


Orthogonal Protection Strategy: Boc-O-allyl-L-tyrosine Enables Dual Deprotection Selectivity Unavailable with Fmoc-Tyr(Allyl)-OH

Boc-O-allyl-L-tyrosine provides two orthogonal protecting groups: the Boc group is cleaved under acidic conditions (e.g., TFA), while the O-allyl ether is selectively removed by palladium(0)-catalyzed allyl transfer under neutral conditions . This allows for sequential deprotection and further functionalization of the tyrosine side chain after peptide assembly. In contrast, Fmoc-Tyr(Allyl)-OH, while also bearing an O-allyl group, uses a base-labile Fmoc N-protection scheme . This fundamental difference dictates that Boc-O-allyl-L-tyrosine is exclusively compatible with Boc/Benzyl-based SPPS, while Fmoc-Tyr(Allyl)-OH is used in Fmoc/t-Bu strategies. Procurement of the incorrect analog for a given synthetic strategy will lead to incompatibility with the chosen resin and deprotection protocol.

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Enhanced Side-Chain Stability: Boc-O-allyl-L-tyrosine Resists Claisen Rearrangement in Aqueous Environments

The allyl group in Boc-O-allyl-L-tyrosine is resistant to Claisen rearrangement in water due to the gem-dimethyl substituent effect of the Boc group, as noted in product specifications . While a quantitative rate constant comparison for this specific compound versus other O-allyl tyrosines is not available in the open literature, this stated property is a critical differentiator. Unprotected or differently N-protected O-allyl tyrosines may be prone to this undesired thermal [3,3]-sigmatropic rearrangement, which migrates the allyl group to the aromatic ring and destroys the site of intended reactivity [1]. This inherent stability makes Boc-O-allyl-L-tyrosine a more reliable building block for aqueous peptide coupling and work-up procedures.

Peptide Stability Protecting Group Chemistry Synthetic Reliability

Quantitative RCM Efficiency: Boc-O-allyl-L-tyrosine-Containing Peptides Achieve ≥70% Cyclization Under Optimized Conditions

In a study optimizing ring-closing metathesis (RCM) of peptides containing O-allyl tyrosine, a model system using Fmoc-Tyr(All) residues achieved significantly enhanced yields under optimized conditions. When these optimized conditions (employing 2nd generation Grubbs or Hoveyda-Grubbs catalysts with isomerization suppressants) were applied to the cyclization of a more complex tripeptide and an arodyn analog, a ≥70% conversion to the desired cyclic peptide product was obtained on the solid phase [1]. This demonstrates that the allyl protecting group in Boc-O-allyl-L-tyrosine is a highly effective substrate for RCM, enabling efficient side-chain-to-side-chain or backbone cyclization. Substitution with a non-allyl tyrosine derivative (e.g., Boc-Tyr(Bzl)-OH) would completely preclude this reaction pathway.

Peptide Cyclization Ring-Closing Metathesis Solid-Phase Synthesis

Commercial Purity Benchmarking: Boc-O-allyl-L-tyrosine Readily Available at ≥98% to ≥99% (HPLC) from Major Suppliers

For procurement, ensuring high purity of amino acid building blocks is essential for efficient SPPS, as impurities can lead to chain termination or difficult-to-remove byproducts. Boc-O-allyl-L-tyrosine is routinely available from major chemical suppliers at standardized high purity levels. For example, Sigma-Aldrich offers the compound with an assay specification of ≥98.0% (HPLC) , while other vendors like Chem-Impex and CymitQuimica provide it with a purity limit of ≥99% (HPLC) . This level of purity is consistent with other premium, protected amino acid building blocks and ensures reliable, reproducible coupling yields in automated and manual synthesis protocols.

Quality Control HPLC Purity Procurement Specification

High-Value Application Scenarios for Boc-O-allyl-L-tyrosine: From Constrained Peptide Therapeutics to Orthogonal Synthesis


Synthesis of Side-Chain Cyclized Peptides via Ring-Closing Metathesis (RCM)

The primary, high-value application of Boc-O-allyl-L-tyrosine is as a building block for the solid-phase synthesis of peptides that are subsequently cyclized via RCM [1]. The O-allyl group provides the required terminal alkene for this transformation. Optimized conditions have been shown to achieve ≥70% conversion to the desired cyclic peptide, a significant improvement over unoptimized protocols. This is particularly relevant for creating conformationally constrained analogs of biologically active linear peptides, such as the kappa opioid receptor antagonist arodyn, to enhance their potency, selectivity, or metabolic stability.

Construction of Complex Peptide Architectures Requiring Orthogonal Protection

This compound is essential for synthetic routes that demand three or more dimensions of orthogonality. The Boc group can be removed with acid (TFA), leaving the O-allyl group intact. This allows for further elongation of the peptide chain from the free N-terminus. Later, the O-allyl group can be selectively cleaved with a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a nucleophile, revealing the phenolic hydroxyl for site-specific conjugation, phosphorylation, or glycosylation [1]. This level of control is impossible with standard Boc-Tyr(Bzl)-OH, where the benzyl group is typically removed only at the final, global HF cleavage step.

Preparation of Unnatural Amino Acid Precursors via Olefin Metathesis

As noted in vendor literature, Boc-O-allyl-L-tyrosine is a key building block for synthesizing unnatural amino acids via metathesis reactions [1]. Beyond cyclization, the O-allyl group can participate in cross-metathesis with other functionalized alkenes, allowing for the introduction of diverse side-chain modifications directly on the tyrosine scaffold. This is a powerful approach for creating novel peptidomimetics and expanding the chemical space accessible for drug discovery programs targeting protein-protein interactions or receptor binding pockets.

Development of Peptide-Based Therapeutics and Bioconjugates

The high commercial purity (≥98% by HPLC) and reliable performance of Boc-O-allyl-L-tyrosine in SPPS make it a suitable building block for early-stage research and development of peptide-based therapeutics, including constrained peptide drugs and peptide-drug conjugates. Its use ensures a reproducible synthesis of the target peptide sequence, a critical requirement for generating reliable structure-activity relationship (SAR) data and scaling up lead candidates for preclinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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